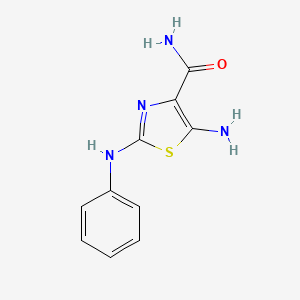
5-Amino-2-anilino-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Amino-2-anilino-1,3-thiazole-4-carboxamide” is a chemical compound. It’s a part of a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues1. However, specific details about this compound are not readily available2.
Synthesis Analysis
The synthesis of similar compounds involves reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido1. However, the exact synthesis process for “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” is not explicitly mentioned in the available resources3.
Molecular Structure Analysis
The molecular structure of similar compounds, such as Ethyl 5-amino-2-anilino-1,3-thiazole-4-carboxylate, has been established. The linear formula for this compound is C12H13N3O2S4. However, the specific molecular structure of “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” is not readily available4.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the yield, melting point, and other properties of the reaction products have been analyzed1. However, specific chemical reactions involving “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” are not explicitly mentioned in the available resources3.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the linear formula, CAS Number, and MDL number for Ethyl 5-amino-2-anilino-1,3-thiazole-4-carboxylate have been established6. However, the specific physical and chemical properties of “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” are not readily available6.Aplicaciones Científicas De Investigación
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : 2-Aminothiazoles, a class of organic medicinal compounds similar to the one you mentioned, are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
- Methods : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It was found that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .
-
Anticancer Activity Evaluation
- Field : Cancer Research
- Application : Certain compounds similar to “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” have been tested for their growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The majority of the tested compounds displayed growth inhibition on the mentioned cancer cell lines .
-
Antioxidant, Analgesic, Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Thiazoles, a class of organic medicinal compounds similar to the one you mentioned, have been observed over the years to have several biological activities such as antioxidant, analgesic, and anti-inflammatory activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Antihypertensive Activity
- Field : Cardiovascular Research
- Application : Certain thiazole derivatives have been observed to have antihypertensive activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Chemical Reaction Accelerator
- Field : Organic Chemistry
- Application : Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Explosive Material
- Field : Material Science
- Application : Certain salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, a compound similar to the one you mentioned, have been used in the development of explosive materials .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .
Safety And Hazards
The safety and hazards associated with similar compounds have been studied. However, specific safety and hazard information for “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” is not readily available7.
Direcciones Futuras
The future directions for research on similar compounds involve further exploration of their therapeutic roles, including their antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties1. However, specific future directions for “5-Amino-2-anilino-1,3-thiazole-4-carboxamide” are not readily available5.
Please note that the information provided is based on the available resources and may not be fully comprehensive or specific to “5-Amino-2-anilino-1,3-thiazole-4-carboxamide”. Further research and analysis would be required for a more detailed understanding.
Propiedades
IUPAC Name |
5-amino-2-anilino-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-8(15)7-9(12)16-10(14-7)13-6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACABQGABUJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-anilino-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

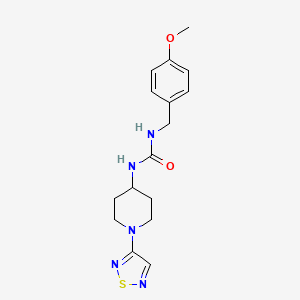

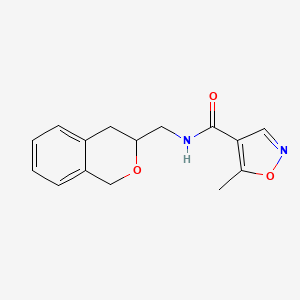
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
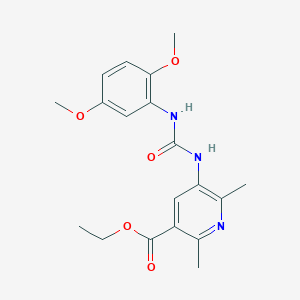
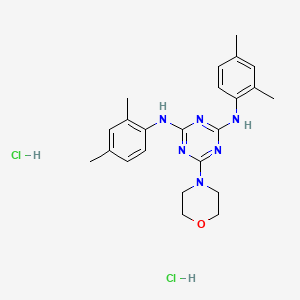

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
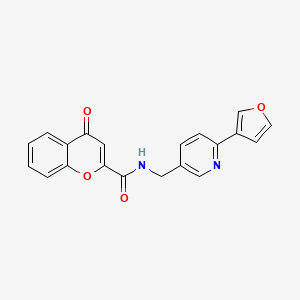
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)
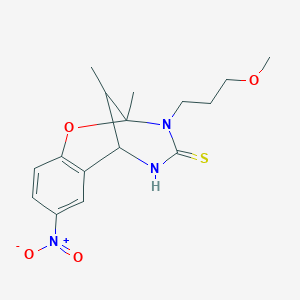
![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)